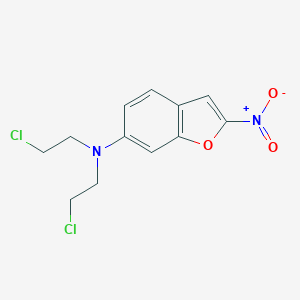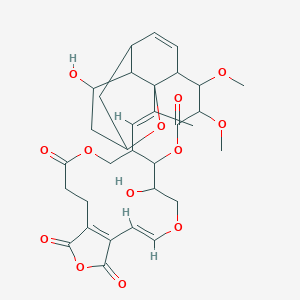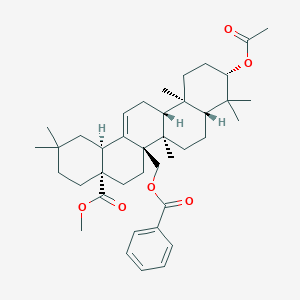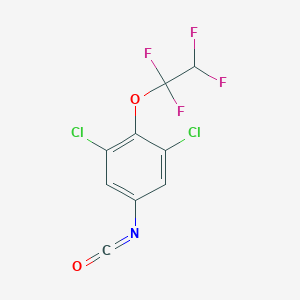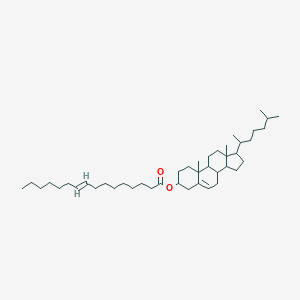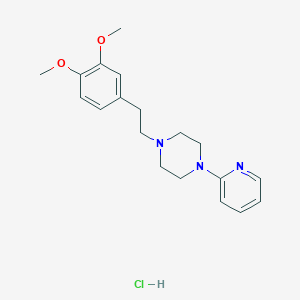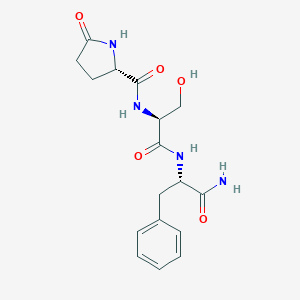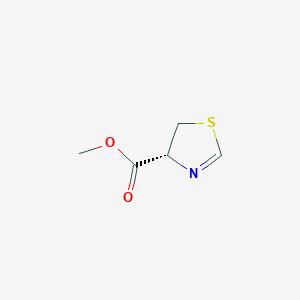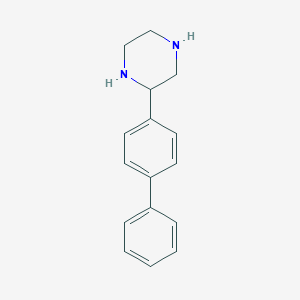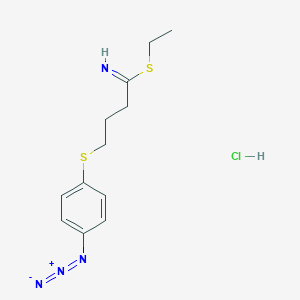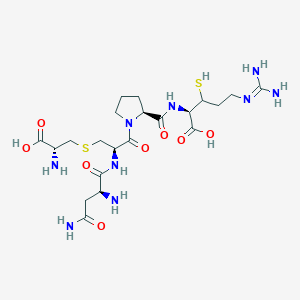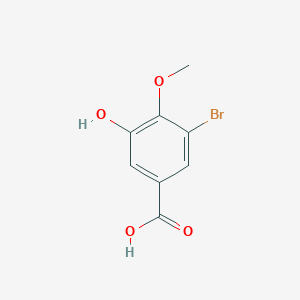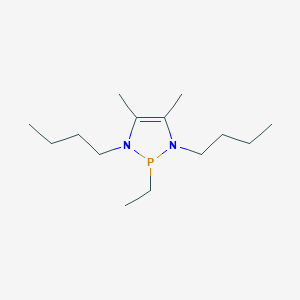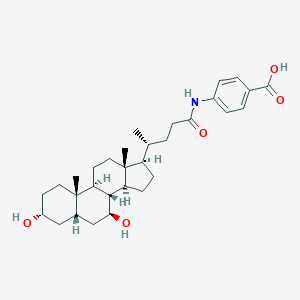
Paba-ursodeoxycholic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Paba-ursodeoxycholic acid (P-UDCA) is a bile acid derivative that has gained significant attention in recent years due to its potential therapeutic applications. It is a modified version of ursodeoxycholic acid (UDCA), which is a well-known hepatoprotective bile acid that has been used for the treatment of liver diseases. P-UDCA has been found to have enhanced pharmacological properties compared to UDCA, making it a promising candidate for the treatment of various diseases.
作用機序
The mechanism of action of Paba-ursodeoxycholic acid involves the modulation of various signaling pathways involved in inflammation, oxidative stress, and apoptosis. Paba-ursodeoxycholic acid has been found to inhibit the activation of nuclear factor kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways, which are involved in the inflammatory response. It also reduces the production of reactive oxygen species (ROS) and enhances the activity of antioxidant enzymes, which protects against oxidative stress.
生化学的および生理学的効果
Paba-ursodeoxycholic acid has been found to have various biochemical and physiological effects, including the modulation of lipid metabolism, reduction of liver fibrosis, and improvement of cognitive function. It has been shown to reduce the accumulation of triglycerides and cholesterol in the liver, which helps to prevent the development of NAFLD. Paba-ursodeoxycholic acid also reduces the activation of hepatic stellate cells, which are responsible for liver fibrosis.
実験室実験の利点と制限
One of the main advantages of Paba-ursodeoxycholic acid is its enhanced pharmacological properties compared to UDCA. It has been found to have higher bioavailability and better solubility, which makes it easier to administer. However, one of the limitations of Paba-ursodeoxycholic acid is its relatively high cost compared to UDCA, which may limit its use in certain applications.
将来の方向性
There are several future directions for the research on Paba-ursodeoxycholic acid. One area of interest is the potential use of Paba-ursodeoxycholic acid in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Paba-ursodeoxycholic acid has been found to have neuroprotective properties and may be able to prevent the accumulation of toxic proteins in the brain. Another area of interest is the use of Paba-ursodeoxycholic acid in combination with other drugs for the treatment of cancer. Paba-ursodeoxycholic acid has been found to enhance the efficacy of chemotherapy drugs and may be able to reduce the side effects of these drugs. Overall, the potential therapeutic applications of Paba-ursodeoxycholic acid make it an exciting area of research for the future.
合成法
The synthesis of Paba-ursodeoxycholic acid involves the modification of the hydroxyl group at position 3 of the UDCA molecule with p-aminobenzoic acid (PABA). The reaction is catalyzed by a specific enzyme, which results in the formation of Paba-ursodeoxycholic acid. The purity of Paba-ursodeoxycholic acid can be improved by using various purification techniques, such as chromatography.
科学的研究の応用
Paba-ursodeoxycholic acid has been extensively studied for its potential therapeutic applications in various diseases, including liver diseases, neurodegenerative diseases, and cancer. It has been found to have hepatoprotective, anti-inflammatory, and antioxidant properties, which make it a potential therapeutic agent for liver diseases such as non-alcoholic fatty liver disease (NAFLD) and primary biliary cholangitis (PBC).
特性
CAS番号 |
105877-77-8 |
|---|---|
製品名 |
Paba-ursodeoxycholic acid |
分子式 |
C31H45NO5 |
分子量 |
511.7 g/mol |
IUPAC名 |
4-[[(4R)-4-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]benzoic acid |
InChI |
InChI=1S/C31H45NO5/c1-18(4-11-27(35)32-21-7-5-19(6-8-21)29(36)37)23-9-10-24-28-25(13-15-31(23,24)3)30(2)14-12-22(33)16-20(30)17-26(28)34/h5-8,18,20,22-26,28,33-34H,4,9-17H2,1-3H3,(H,32,35)(H,36,37)/t18-,20+,22-,23-,24+,25+,26+,28+,30+,31-/m1/s1 |
InChIキー |
XTAJJBNJCJLSMK-QTPUZMQVSA-N |
異性体SMILES |
C[C@H](CCC(=O)NC1=CC=C(C=C1)C(=O)O)[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3[C@H](C[C@H]5[C@@]4(CC[C@H](C5)O)C)O)C |
SMILES |
CC(CCC(=O)NC1=CC=C(C=C1)C(=O)O)C2CCC3C2(CCC4C3C(CC5C4(CCC(C5)O)C)O)C |
正規SMILES |
CC(CCC(=O)NC1=CC=C(C=C1)C(=O)O)C2CCC3C2(CCC4C3C(CC5C4(CCC(C5)O)C)O)C |
同義語 |
PABA-UDCA PABA-ursodeoxycholic acid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



